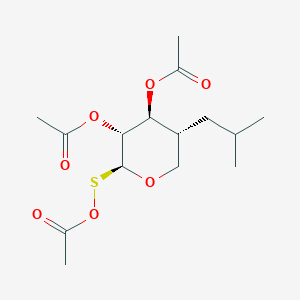
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside (ITX) is a chemical compound that is widely used in scientific research. It is a thioxyloside derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside involves the formation of a covalent bond between the thiol group of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside and the hydroxyl group of the acceptor molecule. This covalent bond formation results in the transfer of the sugar moiety from the donor molecule to the acceptor molecule.
Biochemische Und Physiologische Effekte
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain glycosyltransferase enzymes, which could have potential therapeutic applications. Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside in lab experiments is that it is a well-established substrate for glycosyltransferase enzymes. It is also relatively easy to synthesize and purify. However, one limitation is that Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside is not a natural substrate for glycosyltransferase enzymes, which could limit its relevance in certain biological systems.
Zukünftige Richtungen
There are several future directions for research involving Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside. One direction could be to develop new synthetic methods for Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside that are more efficient or environmentally friendly. Another direction could be to explore the potential therapeutic applications of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside, particularly its anti-inflammatory and anti-tumor properties. Additionally, further research could be done to better understand the mechanism of action of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside and its effects on glycosyltransferase enzymes.
Conclusion
In conclusion, Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside is a chemical compound that has a wide range of scientific research applications. Its well-established synthesis method and use as a substrate for glycosyltransferase enzymes make it a valuable tool for studying carbohydrate chemistry, enzymology, and glycobiology. The biochemical and physiological effects of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside, as well as its potential therapeutic applications, make it an area of interest for future research.
Synthesemethoden
The synthesis of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside involves the reaction of isobutyl alcohol with 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranosyl chloride in the presence of a base. The product is then purified using column chromatography to obtain pure Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside. This synthesis method has been well established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside has been used in a variety of scientific research applications, including carbohydrate chemistry, enzymology, and glycobiology. It is commonly used as a substrate for glycosyltransferase enzymes, which catalyze the transfer of sugar moieties from donor molecules to acceptor molecules. Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside is also used as a probe to study the mechanism of action of glycosyltransferase enzymes.
Eigenschaften
CAS-Nummer |
102255-04-9 |
|---|---|
Produktname |
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside |
Molekularformel |
C15H24O7S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R)-3-acetyloxy-2-acetyloxysulfanyl-5-(2-methylpropyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C15H24O7S/c1-8(2)6-12-7-19-15(23-22-11(5)18)14(21-10(4)17)13(12)20-9(3)16/h8,12-15H,6-7H2,1-5H3/t12-,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
MIBIQVFTNXEIMM-BARDWOONSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SOC(=O)C |
SMILES |
CC(C)CC1COC(C(C1OC(=O)C)OC(=O)C)SOC(=O)C |
Kanonische SMILES |
CC(C)CC1COC(C(C1OC(=O)C)OC(=O)C)SOC(=O)C |
Andere CAS-Nummern |
102255-04-9 |
Synonyme |
isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside ITATXP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



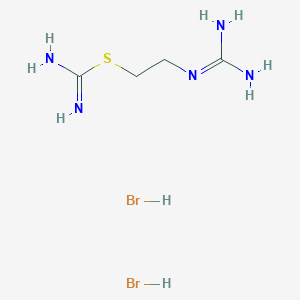

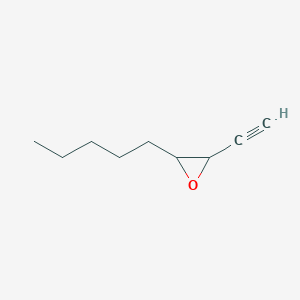
![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)
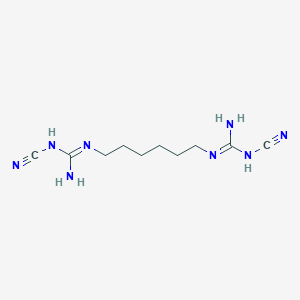
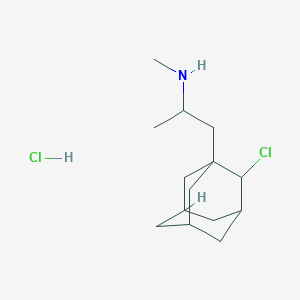

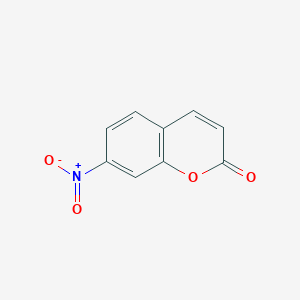
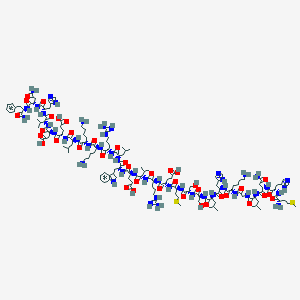
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
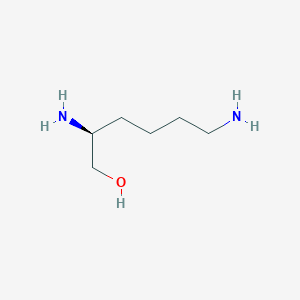
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
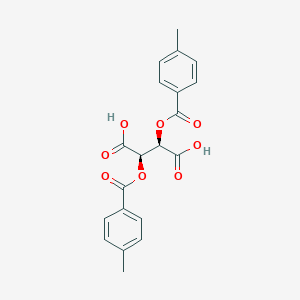
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)